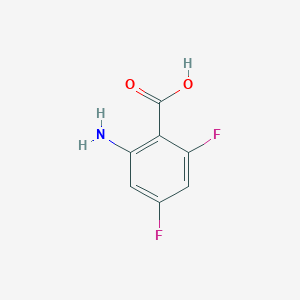

2-Amino-4,6-difluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSZCEBPTKBNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562623 | |

| Record name | 2-Amino-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-77-9 | |

| Record name | 2-Amino-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzoic acid (CAS: 126674-77-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic considerations for 2-Amino-4,6-difluorobenzoic acid. This fluorinated anthranilic acid derivative is a valuable building block in medicinal chemistry and materials science.

Core Properties

This compound is a stable, solid compound at room temperature. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and biological activity, making it a sought-after intermediate in the synthesis of novel compounds.[1]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 126674-77-9 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2][3] |

| Appearance | White to light yellow/gold solid | [2] |

| Melting Point | 202-204 °C | [2] |

| Boiling Point (Predicted) | 305.8 ± 42.0 °C | [3] |

| Density (Predicted) | 1.536 g/cm³ | [3] |

| pKa (Predicted) | 3.95 ± 0.10 | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [2] |

Computational Data

| Parameter | Value | Source(s) |

| XLogP3 | 1.5 | |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 1 |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Spectroscopic Information

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the chemical shifts of the fluorinated carbons being particularly informative.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.[4][5] The presence of fluorine will also influence the fragmentation pathways.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general synthetic route can be inferred from the listed raw materials.[2] The synthesis likely involves the amination of a difluorinated benzoic acid precursor. A plausible synthetic approach is outlined below.

Representative Synthesis of a Fluorinated Anthranilic Acid

The following is a representative protocol for the synthesis of a similar compound, 2-amino-3-fluorobenzoic acid, which can be adapted for the synthesis of this compound with appropriate starting materials.[6]

Step 1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide

-

Prepare "Solution A" by dissolving hydroxylamine hydrochloride and anhydrous sodium sulfate in water, followed by the addition of 2,2,2-trichloro-1-ethoxyethanol and heating.

-

Prepare "Solution B" by slowly adding 2-fluoroaniline to a mixture of water and concentrated hydrochloric acid.

-

Add Solution B to Solution A and heat to reflux.

-

Cool the reaction mixture and filter the precipitate. Wash with cold water and dry to obtain the product.

Step 2: Synthesis of 7-Fluoroisatin

-

Heat concentrated sulfuric acid and add the product from Step 1 over a period of time.

-

Heat the resulting solution and then cool it to room temperature.

-

Pour the mixture into a vigorously stirred mixture of ice water and ethyl acetate.

-

Separate the organic phase, extract the aqueous phase with ethyl acetate, and combine the organic phases.

-

Dry the organic phase, remove the solvent under reduced pressure, and dry the crude product.

Step 3: Synthesis of 2-Amino-3-fluorobenzoic acid

-

To a flask containing 7-fluoroisatin, add a solution of aqueous sodium hydroxide.

-

Add hydrogen peroxide solution dropwise.

-

After the reaction is complete, adjust the pH of the solution with hydrochloric acid.

-

Treat with charcoal, filter, and further acidify the filtrate to precipitate the product.

-

Collect the product by filtration and dry.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and materials.[1]

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer.[1] The fluorine atoms can enhance the pharmacokinetic properties of drug candidates.[1]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides.[1]

-

Materials Science: It is incorporated into polymers and coatings to improve their thermal stability and chemical resistance.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on common organic chemistry transformations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgsyn.org [orgsyn.org]

physical and chemical properties of 2-Amino-4,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorobenzoic acid is a fluorinated aromatic compound with significant applications in medicinal chemistry and drug discovery. Its structural features, including the presence of fluorine atoms, an amino group, and a carboxylic acid group, make it a valuable building block for the synthesis of various bioactive molecules.[1][2] The introduction of fluorine atoms can notably enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity.[2] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and a synthesis workflow.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 126674-77-9 | [1][3][4] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2][3] |

| Molecular Weight | 173.12 g/mol | [1][2][3] |

| Appearance | White to light yellow/gold solid; wooly crystalline powder | [1][2][5] |

| Melting Point | 198-204 °C | [1] |

| Boiling Point (Predicted) | 305.8 ± 42.0 °C | [3][5][6] |

| Density (Predicted) | 1.536 g/cm³ | [3][5] |

| pKa (Predicted) | 3.95 ± 0.10 | [1][5][6] |

| Solubility | Soluble in water and organic solvents; sparingly soluble in water. | [1] |

| Storage Temperature | Room temperature, protect from light; 0-8°C; Inert atmosphere, 2-8°C | [2][4][5] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 173.02883473 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [3] |

| Heavy Atom Count | 12 | [3] |

| Complexity | 188 | [3] |

| Index of Refraction | 1.578 | [1][3] |

| Molar Refractivity | 37.407 cm³ | [1] |

| Molar Volume | 112.663 cm³ | [1] |

| Polarizability | 14.829 x 10⁻²⁴ cm³ | [1] |

| Surface Tension | 56.942 dyne/cm | [1] |

| Enthalpy of Vaporization | 57.676 kJ/mol | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1][3] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

Principle: This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. For this compound, a reported melting point is 198-202 °C.[5]

Solubility Determination (Visual Method)

Principle: This qualitative method involves observing the dissolution of a solute in a solvent at a specific concentration.

Methodology:

-

A pre-weighed amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a test tube.

-

The mixture is agitated (e.g., by vortexing or stirring) for a set period at a controlled temperature.

-

The solution is visually inspected for the presence of undissolved solid particles.

-

If the solid dissolves completely, the compound is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to estimate the solubility limit.

pKa Determination (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the amino acid solution.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Synthesis Workflow

This compound can be synthesized from 4,6-difluoroindoline-2,3-dione. The following diagram illustrates the key step in this synthesis.

Caption: Synthesis of this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The amino and carboxylic acid groups provide reactive sites for various chemical transformations, such as amidation, esterification, and diazotization. The fluorine substituents enhance the molecule's stability and can modulate the biological activity of its derivatives.[2] Its applications are primarily in research and development, particularly in the creation of novel compounds for drug discovery programs targeting areas like inflammatory diseases and cancer.[2] It is also used in the formulation of some herbicides and fungicides.[2]

Safety and Handling

This compound is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[4][7] It is also harmful if swallowed.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[8] It should be handled in a well-ventilated area to avoid inhalation of dust.[8] The compound is noted to be air-sensitive.[5]

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex molecules for pharmaceutical and agricultural applications is well-established. This guide provides essential technical information to support its safe and effective use in a research and development setting.

References

- 1. quora.com [quora.com]

- 2. studylib.net [studylib.net]

- 3. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-4,6-difluorobenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a carboxylic acid group, and two fluorine atoms. This unique fluorinated structure enhances its reactivity and solubility, making it a valuable intermediate in medicinal chemistry.[1] The presence of fluorine atoms can significantly improve the pharmacokinetic properties of drug candidates.[1]

The fundamental structure consists of a benzoic acid with an amino group at position 2 and fluorine atoms at positions 4 and 6. This arrangement of functional groups provides a versatile scaffold for creating more complex molecules. It is also known by the synonyms 2-Carboxy-3,5-difluoroaniline and 4,6-Difluoroanthranilic acid.[2]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2][3][4] |

| Molecular Weight | 173.12 g/mol | [1][2][3][4] |

| CAS Number | 126674-77-9 | [1][2][3][5] |

| Appearance | White to pale yellow solid | [1][5] |

| Melting Point | 198-204°C | [5][6] |

| Boiling Point | 305.8 ± 42.0 °C (Predicted) | [3][7] |

| Density | 1.536 g/cm³ | [3][7] |

| pKa | 3.95 ± 0.10 (Predicted) | [5][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [5] |

| InChI Key | TWSZCEBPTKBNBR-UHFFFAOYSA-N | [3][5][8] |

| SMILES | c1c(cc(c(c1N)C(=O)O)F)F | [5] |

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules. Its applications span several key areas:

-

Pharmaceutical Development: It is a key component in the synthesis of pharmaceuticals, particularly those aimed at treating inflammatory diseases and cancer.[1]

-

Agrochemicals: The compound is utilized in the formulation of advanced herbicides and fungicides, contributing to enhanced crop protection.[1]

-

Material Science: It is incorporated into polymers and coatings to improve their thermal stability and chemical resistance.[1]

-

Biochemical Research: This chemical is used in various biochemical assays to aid researchers in understanding enzyme interactions and metabolic pathways.[1]

Experimental Protocol: Synthesis

A documented synthesis pathway for this compound involves a multi-stage process. The final stage of this synthesis is detailed below.

Stage 3: Synthesis of this compound [6]

-

A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) is prepared in water (60 mL).

-

This solution is added dropwise to a suspension of the product from the preceding stage (4.58 g, 25 mmol) in water (125 mL) at a controlled temperature of 0 °C.

-

The resulting reaction mixture is stirred at room temperature for 20 hours.

-

Upon completion, the pH of the mixture is adjusted to 3 using formic acid (approximately 11 mL). The addition of formic acid should be carefully controlled to prevent excessive foaming.

-

As the pH is adjusted, the target compound, this compound, begins to precipitate out of the solution.

-

The precipitate is collected by filtration.

-

The collected solid is dried in a desiccator using phosphorus pentoxide to yield the final white solid product.

This protocol has a reported yield of 86%.[6]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the final stage of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 126674-77-9[2-Amino-4,6-difluorobenzoic acid 97%]- Jizhi Biochemical [acmec.com.cn]

- 4. This compound | 126674-77-9 | FA54385 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 126674-77-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 2-Amino-4,6-difluorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2-Amino-4,6-difluorobenzoic acid in aqueous and organic solvents. Due to its role as a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is critical for process development, formulation, and bioavailability studies.

Executive Summary

This compound is a fluorinated aromatic amino acid with emerging importance in medicinal chemistry. While general statements describe it as being soluble in water and organic solvents, and conversely as sparingly soluble in water, specific quantitative solubility data remains limited in publicly available literature. This guide summarizes the available qualitative information, presents quantitative data for a structurally similar compound for reference, and outlines standard experimental protocols for determining solubility.

Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. The compound is generally described as a white to light yellow solid.[1] Qualitative descriptions of its solubility are somewhat contradictory, with some sources stating it is "soluble in water and organic solvents" while another indicates it is "sparingly soluble in water".[1] This suggests that its aqueous solubility may be limited and highly dependent on conditions such as pH and temperature.

For comparative purposes, the table below presents solubility data for the related compound, 2-Amino-5-fluorobenzoic acid. While not a direct substitute, this data can offer initial insights into the potential solubility characteristics of this compound in common laboratory solvents.

Table 1: Solubility of 2-Amino-5-fluorobenzoic Acid

| Solvent | Solubility (approximate) |

| Ethanol | ~20 mg/mL |

| DMSO | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| PBS (pH 7.2) | ~0.25 mg/mL |

Data for 2-Amino-5-fluorobenzoic acid, presented for reference.

Experimental Protocols for Solubility Determination

Standard methodologies for determining the solubility of a compound like this compound involve the equilibrium solubility method. This can be performed using various analytical techniques to quantify the dissolved solute.

Equilibrium Solubility Method (Shake-Flask)

This is the most common and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that solid material remains, indicating a saturated solution.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method.

Analytical Quantification Techniques

The choice of analytical technique depends on the properties of the solute and the solvent.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is first generated using standard solutions of known concentrations. The saturated solution is then diluted and injected into the HPLC system to determine the concentration.

-

UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore and does not interfere with the solvent's absorbance. A calibration curve is prepared by measuring the absorbance of standard solutions at a specific wavelength (λmax). The concentration of the saturated solution is then determined from its absorbance.

-

Gravimetric Analysis: This method involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue. This is a simpler but generally less sensitive method.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: General workflow for determining the equilibrium solubility of a compound.

Conclusion

References

2-Amino-4,6-difluorobenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-difluorobenzoic acid

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Physicochemical Data

This compound is a solid at room temperature, appearing as a white, pale yellow, or light gold wooly crystalline powder.[1][2][3] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Melting Point | 198-204 °C | [1][3] |

| Boiling Point | 305.8 ± 42.0 °C (Predicted) | [3][4] |

| Molecular Formula | C₇H₅F₂NO₂ | [2][5][6] |

| Molecular Weight | 173.12 g/mol | [2][6] |

| CAS Number | 126674-77-9 | [1][5][6] |

| Physical Form | Solid | [1][5] |

| Purity | ≥96% to 98% | [2][5][6] |

| Storage | Room temperature, protect from light, in an inert atmosphere, 2-8°C | [2][3][5][6] |

Experimental Protocols

While detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively described in the provided literature, a method for its synthesis and subsequent melting point determination has been documented.

Synthesis of this compound

A documented synthesis of this compound involves a multi-stage process. The final stage of this synthesis is detailed as follows:

-

A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL) is prepared.

-

This solution is added dropwise to a suspension of the product from the previous stage (4.58 g, 25 mmol) in water (125 mL) at a temperature of 0 °C.[3]

-

The resulting reaction mixture is then stirred at room temperature for 20 hours.[3]

-

Upon completion of the reaction, the pH of the mixture is adjusted to 3 using formic acid (~11 mL). The rate of addition is carefully controlled to prevent excessive foaming.[3]

-

As the pH is adjusted, the target compound, this compound, begins to precipitate.[3]

-

The precipitate is collected by filtration and dried in a desiccator using phosphorus pentoxide.[3]

-

This process yields 3.72 g of a white solid product, corresponding to an 86% yield.[3]

-

The melting point of the resulting product was determined to be in the range of 198-202 °C.[3]

Workflow Visualization

The following diagram illustrates the key steps in the final stage of the synthesis of this compound.

Caption: Final stage synthesis workflow for this compound.

References

Spectroscopic Characterization of 2-Amino-4,6-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-difluorobenzoic acid (CAS No: 126674-77-9), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents expected spectroscopic characteristics based on data from structurally related compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 173.12 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥96% | --INVALID-LINK--[1] |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the analysis of similar aromatic compounds and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 - 6.5 | Doublet of doublets | 1H | Aromatic H |

| ~6.5 - 7.0 | Doublet of doublets | 1H | Aromatic H |

| ~5.0 - 6.0 (broad) | Singlet | 2H | -NH₂ |

| ~10.0 - 13.0 (broad) | Singlet | 1H | -COOH |

Predicted based on typical chemical shifts for aromatic protons in fluorinated and aminated benzoic acids.[2][3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | -COOH |

| ~160 - 165 (d, JC-F) | C-F |

| ~150 - 155 (d, JC-F) | C-F |

| ~130 - 140 | C-NH₂ |

| ~100 - 115 | Aromatic C-H |

| ~95 - 105 | Aromatic C-H |

Predicted based on characteristic chemical shifts for carbons in substituted benzene rings. The carbon atoms attached to fluorine will exhibit splitting (d) due to C-F coupling.[2]

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (amine) |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1500, ~1450 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-N stretch |

| 1100 - 1200 | Strong | C-F stretch |

Predicted based on typical IR absorption frequencies for functional groups present in the molecule.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 173 | High | [M]⁺ (Molecular ion) |

| 156 | Moderate | [M-OH]⁺ |

| 128 | Moderate | [M-COOH]⁺ |

| 109 | Moderate | [M-COOH-F]⁺ |

Predicted fragmentation pattern for electron ionization (EI) mass spectrometry.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[5][6]

ATR Method:

-

Sample Preparation: No extensive sample preparation is required. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[4][7]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide to Improving Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in enhancing metabolic stability, modulating lipophilicity and pKa, and improving membrane permeability. Through an examination of established principles, quantitative data, detailed experimental protocols, and illustrative case studies, this document serves as a core resource for professionals engaged in the design and development of novel therapeutics.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a molecule can induce profound changes in its physicochemical and biological properties.[1][2] The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine (C-F) bond—are central to its utility in medicinal chemistry.[1] Judicious placement of fluorine can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its clinical efficacy and safety.

Enhancing Metabolic Stability: The Power of the C-F Bond

A primary application of fluorine in drug design is to block metabolic "soft spots" that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] The high bond energy of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[5] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively prevent hydroxylation and other oxidative transformations, thereby increasing the drug's metabolic stability, prolonging its half-life, and improving its oral bioavailability.[4][5]

The trifluoromethyl (-CF3) group is another powerful motif for enhancing metabolic stability.[5] Its strong electron-withdrawing nature and the stability of the C-F bonds make it a robust bioisostere for a methyl group, effectively blocking metabolic oxidation at that position.[5][6] This "metabolic switching" can lead to a more predictable pharmacokinetic profile and a reduced potential for the formation of reactive metabolites.[5]

Quantitative Impact of Fluorination on Metabolic Stability

The following table summarizes the impact of fluorination on the in vitro metabolic stability of representative compounds.

| Compound Pair | Key Structural Difference | Pharmacokinetic Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement | Reference |

| Indole vs. 5-Fluoroindole | H vs. F at C5 of indole | Half-life (t½, min) in rat liver microsomes | - | 144.2 | - | [3] |

| UT-155 vs. 32c | CH₃ vs. CF₃ on indazole | Half-life (t½, min) in mouse liver microsomes | 12.35 | 53.71 | ~4.3 | [3] |

| ZCZ011 vs. CF₃-analogue (1) | Aliphatic NO₂ vs. CF₃ | In vitro metabolic stability | Less stable | More stable | - | [6][7] |

| WIN 54954 vs. (trifluoromethyl)oxadiazole 9 | Methyl vs. Trifluoromethyl | Number of metabolites in monkey liver microsomes | 18 | 2 | 9-fold reduction | [8] |

Modulating Physicochemical Properties: Lipophilicity and pKa

Fluorine's high electronegativity exerts a strong influence on the electronic properties of a molecule, which in turn affects its lipophilicity (LogP) and the acidity or basicity (pKa) of nearby functional groups. These parameters are critical determinants of a drug's solubility, permeability, and interactions with biological targets.

Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent. A single fluorine substitution on an aromatic ring often leads to a slight increase in LogP (by approximately 0.3-0.5 units), which can enhance membrane penetration.[4] However, the introduction of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease lipophilicity depending on the overall molecular structure.[9][10][11] The ability to fine-tune a molecule's LogP is crucial for balancing membrane permeability with aqueous solubility.

Comparative LogP and pKa Data

The following table provides a comparison of LogP and pKa values for representative fluorinated and non-fluorinated compounds.

| Compound Pair | Key Structural Difference | Parameter | Non-Fluorinated Value | Fluorinated Value | Reference |

| Saturated Heterocyclic Amines | Parent vs. Fluorinated | LogP | Varies | Generally Increases or Decreases | [12] |

| Saturated Heterocyclic Amines | Parent vs. Fluorinated | pKa | Varies | Generally Decreases | [12] |

| Phenylcyclohexanes | Increasing Fluorination | LogP | Decreases with increasing fluorination | Lower than non-fluorinated | [11] |

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic groups (making them more acidic) and basic groups (making them less basic). This modulation of pKa is a valuable tool for optimizing a drug's ionization state at physiological pH, which influences its solubility, absorption, and ability to cross biological membranes.

Improving Membrane Permeability

By influencing both lipophilicity and pKa, fluorine substitution can have a profound impact on a drug's ability to permeate biological membranes. Increased lipophilicity can enhance passive diffusion across lipid bilayers, while a reduction in the basicity of an amine can lead to a higher proportion of the neutral, more permeable species at physiological pH. However, it is important to note that excessive lipophilicity can sometimes lead to increased susceptibility to efflux transporters, which can counteract the benefits of enhanced passive permeability.[4]

Case Studies in Drug Development

The successful application of fluorination strategies is evident in numerous marketed drugs across various therapeutic areas.

Quinolone Antibiotics: Ciprofloxacin vs. Nalidixic Acid

The development of fluoroquinolones represents a landmark in the application of fluorine in medicinal chemistry. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold, as seen in ciprofloxacin, dramatically increases its potency and broadens its antibacterial spectrum compared to its non-fluorinated predecessor, nalidixic acid.[13][14] This enhancement is attributed to improved binding to bacterial DNA gyrase and increased cell penetration.[13][14]

Pharmacokinetic Comparison: Ciprofloxacin vs. Nalidixic Acid

| Parameter | Nalidixic Acid | Ciprofloxacin | Reference |

| Potency | Lower | ~100 times more potent | [14] |

| Half-life (t½) | ~1.5 hours | ~3-4 hours | [13][14] |

| Bioavailability | Variable | Good | [13] |

| Spectrum of Activity | Gram-negative (excluding Pseudomonas) | Broad-spectrum (Gram-negative and some Gram-positive) | [13][14] |

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Celecoxib

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group. This group contributes to the molecule's favorable pharmacokinetic profile, including its metabolic stability.[15]

Antiandrogens: Bicalutamide vs. Flutamide

Bicalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer, demonstrates superior pharmacokinetic properties compared to the earlier generation drug, flutamide. Bicalutamide has a significantly longer elimination half-life (6-10 days) compared to flutamide (5-6 hours), allowing for once-daily dosing.[16] This improved pharmacokinetic profile is, in part, attributed to the structural features of bicalutamide, which includes a fluorinated phenyl group and a trifluoromethyl group.

Pharmacokinetic Comparison: Bicalutamide vs. Flutamide

| Parameter | Flutamide | Bicalutamide | Reference |

| Elimination Half-life (t½) | 5-6 hours (active metabolite) | 6-10 days | [16] |

| Dosing Frequency | Three times daily | Once daily | [16] |

| Receptor Affinity | Lower | Higher | [16] |

Experimental Protocols

Accurate assessment of the pharmacokinetic properties of drug candidates is essential for successful drug development. The following sections provide detailed methodologies for key in vitro experiments.

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound

-

Liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound and control compounds in a suitable solvent (e.g., DMSO). Prepare the microsomal suspension in phosphate buffer.

-

Incubation: Add the microsomal suspension to the wells of a 96-well plate. Pre-incubate the plate at 37°C for a few minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the stopping solution.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The elimination rate constant (k) is the negative of the slope of the linear regression.

-

The in vitro half-life is calculated as t½ = 0.693 / k.

-

The intrinsic clearance is calculated as CLint = (0.693 / t½) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses various transporters, to model intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24- or 96-well format)

-

Cell culture medium and supplements

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment (A-B):

-

Wash the cell monolayers with transport buffer.

-

Add the test compound solution to the apical (donor) side.

-

Add fresh transport buffer to the basolateral (receiver) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral side.

-

-

Transport Experiment (B-A):

-

Repeat the process, but add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.

-

-

Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing the Impact of Fluorine

The following diagrams illustrate the conceptual framework behind the use of fluorine in improving pharmacokinetic properties.

Conclusion

The strategic incorporation of fluorine is a well-established and powerful strategy in modern drug discovery for enhancing the pharmacokinetic properties of drug candidates. By leveraging the unique physicochemical properties of the fluorine atom, medicinal chemists can effectively block metabolic liabilities, fine-tune lipophilicity and pKa, and improve membrane permeability. A thorough understanding of the principles outlined in this guide, coupled with the application of robust in vitro assays, will continue to drive the successful development of safer and more effective medicines.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]

- 15. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]

2-Amino-4,6-difluorobenzoic Acid: A Core Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of targeted therapeutics.

Physicochemical Properties

This compound is a pale yellow solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 126674-77-9 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | Pale yellow solid | |

| Melting Point | 198-202 °C | |

| Purity | ≥96% (HPLC) | [1] |

| Storage | 0-8°C, protect from light | [1] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. |

| ¹³C NMR | Carbon signals will show C-F coupling, which is a characteristic feature. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine and amino substituents. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C-F stretching will be observed. For the analog 2-amino-4,5-difluorobenzoic acid, FT-IR and FT-Raman spectra have been reported and analyzed in detail.[2] |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 173. The fragmentation pattern would likely involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group, as well as fragmentation of the aromatic ring. |

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a difluorobenzoic acid derivative followed by the reduction of the nitro group. The following is a representative experimental protocol based on established chemical transformations.

Experimental Protocol: Synthesis from 3,5-Difluorobenzoic Acid

This multi-step synthesis involves the nitration of 3,5-difluorobenzoic acid to introduce a nitro group, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 3,5-Difluorobenzoic Acid to 3,5-Difluoro-2-nitrobenzoic Acid

-

Materials: 3,5-Difluorobenzoic acid, Fuming nitric acid, Concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 3,5-difluorobenzoic acid to the cooled sulfuric acid with stirring until it is completely dissolved.

-

Add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.[3]

-

Step 2: Reduction of 3,5-Difluoro-2-nitrobenzoic Acid to this compound

-

Materials: 3,5-Difluoro-2-nitrobenzoic acid, Iron powder, Acetic acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, suspend 3,5-difluoro-2-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and then add glacial acetic acid dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Adjust the pH of the remaining aqueous solution to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.[3]

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound and its analogs are key intermediates in the synthesis of various pharmaceuticals, particularly kinase inhibitors for cancer therapy and anti-inflammatory agents.[4] The difluoro substitution pattern can enhance the binding affinity and selectivity of the final drug molecule for its target protein.

Case Study: A Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a core structure derived from aminobenzoic acids. While a specific, marketed drug directly synthesized from this compound is not prominently documented, its structural motifs are present in several potent kinase inhibitors. For instance, the core structure is highly relevant for the synthesis of inhibitors targeting the RAF-MEK-ERK and JAK-STAT signaling pathways, which are often dysregulated in cancer.

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as BRAF, are common in many cancers, including melanoma. Inhibitors of this pathway, such as Dabrafenib (a BRAF inhibitor), have shown significant clinical efficacy.[5] The synthesis of such inhibitors often involves the coupling of a fluorinated aminobenzoic acid derivative with other heterocyclic moieties.

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade involved in immunity, inflammation, and cancer. Dysregulation of this pathway can lead to various autoimmune diseases and malignancies. JAK inhibitors have been developed as effective therapies for these conditions. The design of specific JAK inhibitors can benefit from the use of fluorinated building blocks like this compound to achieve desired potency and selectivity.

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with important biological activities. Its unique substitution pattern provides a scaffold for the development of potent and selective drugs, particularly in the area of oncology and inflammation. The synthetic routes to this compound are well-established, and its utility in medicinal chemistry continues to be an active area of research. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the properties of this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

The Emergence of 2-Amino-4,6-difluorobenzoic Acid: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-difluorobenzoic acid, a fluorinated anthranilic acid derivative, has quietly emerged as a pivotal building block in medicinal and agrochemical research. While its history is not marked by a singular moment of discovery, its significance has grown in tandem with the strategic incorporation of fluorine in the design of bioactive molecules. The presence of two fluorine atoms on the benzene ring imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the application of this compound as a core scaffold in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols and a visualization of a key signaling pathway targeted by its derivatives are presented to support ongoing research and development efforts.

Introduction: A History Forged in Application

The history of this compound is intrinsically linked to the broader history of fluorine in medicinal chemistry, which began in earnest in the mid-20th century.[1][2] Researchers discovered that the selective introduction of fluorine atoms could dramatically alter the biological activity of a molecule.[2] Anthranilic acid and its derivatives have long been recognized as "privileged scaffolds" in drug development, forming the basis for a wide range of pharmaceuticals.[3][4] The convergence of these two fields—fluorine chemistry and privileged scaffolds—led to the synthesis and investigation of fluorinated anthranilic acids like this compound.

While a specific date or individual credited with the first synthesis is not prominent in the literature, its value became apparent as a versatile intermediate.[5] Its utility lies in the strategic placement of its functional groups: an amino group and a carboxylic acid, which are ripe for derivatization (particularly amide bond formation), and the two fluorine atoms that modulate the electronic and metabolic properties of the resulting compounds.[5] Today, it is a key starting material in the synthesis of a variety of bioactive molecules, including those targeting inflammatory diseases, cancer, and microbial infections.[3]

Physicochemical and Spectroscopic Properties

The utility of this compound as a synthetic precursor is underpinned by its distinct physicochemical properties. These properties are crucial for predicting its reactivity, solubility, and the characteristics it imparts to its derivatives.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 126674-77-9 | [6][7] |

| Molecular Formula | C₇H₅F₂NO₂ | [7] |

| Molecular Weight | 173.12 g/mol | [7] |

| Melting Point | 198-204 °C | [6][7] |

| Boiling Point (Predicted) | 305.8 ± 42.0 °C | [7][8] |

| Density (Predicted) | 1.536 g/cm³ | [8] |

| pKa (Predicted) | 3.95 ± 0.10 | [8] |

| XLogP3 | 1.5 | [9] |

| Polar Surface Area | 63.32 Ų | [6] |

| Physical Form | Light yellow/gold wooly crystalline powder | [7] |

| Solubility | Soluble in water and organic solvents | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound and its derivatives. While a publicly available, detailed spectrum for the parent compound is limited, data for its isomers, such as 2-Amino-6-fluoro-benzoic acid, provides a representative example of the expected spectral characteristics.

Representative Spectroscopic Data (for 2-Amino-6-fluoro-benzoic acid in DMSO-d₆):

-

¹³C NMR: The carbon spectrum would show distinct signals for the seven carbon atoms, with the fluorine atoms causing characteristic splitting patterns (C-F coupling). The carboxyl carbon would appear downfield.[10]

-

¹H NMR: The proton spectrum would display signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the amino, carboxyl, and fluorine substituents.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-F stretching.

Synthesis and Derivatization

This compound is typically synthesized through a multi-step process. Its strategic value lies in its subsequent derivatization, most commonly through amide bond formation, to create libraries of compounds for biological screening.

Synthesis of this compound

A common synthetic route involves the oxidative cleavage of a difluoroindoline-2,3-dione precursor.

Experimental Protocol: Synthesis from 4,6-Difluoroindoline-2,3-dione [7]

-

Suspension: A suspension of 4,6-difluoroindoline-2,3-dione (1 equivalent) is prepared in water.

-

Oxidative Cleavage: A solution of sodium hydroxide and 30% hydrogen peroxide in water is added dropwise to the suspension at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for approximately 20 hours.

-

Acidification: Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the pH of the mixture is carefully adjusted to 3 with formic acid. This step must be done cautiously to control foaming.

-

Precipitation and Isolation: The target compound, this compound, precipitates as a solid. The precipitate is collected by filtration.

-

Drying: The collected solid is dried in a desiccator over phosphorus pentoxide to yield the final product.

The overall workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Derivatization via Amide Coupling

The primary utility of this compound in drug discovery is its role as a scaffold for creating diverse amides. The carboxylic acid can be coupled with a wide variety of amines to generate libraries of N-substituted-2-amino-4,6-difluorobenzamides.

Experimental Protocol: General Amide Coupling using HATU [11][12]

-

Acid Solution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

-

Activation: Cool the solution to 0 °C and add a base, typically a non-nucleophilic amine like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), followed by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 equivalents).

-

Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the activated acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel.

Application in Kinase Inhibitor Development

A significant application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[13] The RAS/RAF/MEK/ERK (also known as the MAPK) pathway is a critical signaling cascade that regulates cell growth and survival and is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[14][15] Inhibitors of key kinases in this pathway, such as RAF and MEK, are therefore a major focus of oncology drug discovery.[16]

Derivatives of fluorinated anthranilic acids have been investigated as inhibitors of this pathway. While a specific, named drug on the market is not directly traced back to this compound, numerous patents describe compounds with this core structure for the inhibition of various kinases. For instance, the compound VS-6766 , a dual RAF/MEK inhibitor, demonstrates the clinical potential of targeting this pathway.[16] Though not a direct derivative, its mechanism and the pathway it inhibits are representative of the therapeutic strategy for which 2-Amino-4,6-difluorobenzamide derivatives are designed.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a cascade of protein phosphorylations that transmits signals from the cell surface to the nucleus, ultimately influencing gene expression and cell fate.

Caption: The RAF/MEK/ERK signaling pathway and points of inhibition.

Quantitative Biological Activity

The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the activity of the target enzyme by 50%. Lower IC₅₀ values indicate greater potency. Table 2 presents the IC₅₀ values for a representative dual RAF/MEK inhibitor, CH5126766, which illustrates the type of data generated for compounds derived from scaffolds like this compound.

| Target Kinase | Inhibitor | IC₅₀ (nM) | Source(s) |

| MEK1 | CH5126766 | 4.1 ± 0.5 | [3][14] |

| BRAF | CH5126766 | 17 ± 1 | [3][14] |

| CRAF | CH5126766 | 6.2 ± 0.4 | [3][14] |

| BRAF (V600E mutant) | CH5126766 | 13 ± 2 | [3][14] |

Conclusion

This compound stands as a testament to the enabling power of synthetic building blocks in modern science. Its "history" is not written in tales of discovery but in the patent literature and scientific journals that detail its use in creating novel molecules with the potential to impact human health. For researchers in drug discovery and agrochemistry, this compound offers a robust and versatile scaffold. The strategic placement of fluorine atoms provides a proven method for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. As our understanding of disease pathways deepens, the demand for well-designed, synthetically accessible core structures like this compound will undoubtedly continue to grow, solidifying its role as a cornerstone of contemporary chemical research.

References

- 1. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]

- 2. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JP2011506454A - Thiazole and oxazole kinase inhibitors - Google Patents [patents.google.com]

- 8. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-4,6-difluorobenzonitrile | 190011-84-8 | Benchchem [benchchem.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments in anti-cancer agents targeting the Ras/Raf/ MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. verastem.com [verastem.com]

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

An essential chemical intermediate, 2-Amino-4,6-difluorobenzoic acid, plays a crucial role in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring a difluorinated benzene ring, an amino group, and a carboxylic acid moiety, makes it a valuable building block for creating complex, bioactive molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its utility in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels are typically high, often exceeding 98%, making it suitable for demanding synthetic applications in research and development. The compound is available in quantities ranging from grams to kilograms, with larger, bulk quantities often available upon request. While pricing is subject to change and often requires a direct quote, the competitive supplier landscape ensures its accessibility for both academic and industrial laboratories.

| Supplier | Purity | Available Quantities | Contact Information |

| GIHI CHEMICALS CO.,LIMITED | 99% | 1kg, 5kg, 25kg | TEL: 0571-86217390 |

| Finetech Industry Limited | 98% | 1g, 10g, 25g, 100g, 500g, 1kg | TEL: +86-27-8746-5837 |

| Win-Win chemical CO., Limited | 98% | 1kg, 5kg, 10kg | TEL: +86-0086-577-64498589 |

| CONIER CHEM AND PHARMA LIMITED | 99% | 100g, 1kg | - |

| ChemScene | ≥96% | Inquire for details | - |

| Sigma-Aldrich | 98% | Inquire for details | - |

| Biosynth | - | Inquire for details | --INVALID-LINK-- |

Physicochemical Properties

| Property | Value |

| CAS Number | 126674-77-9 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| Appearance | Pale yellow solid |

| Storage Conditions | 0-8°C, protect from light |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is well-documented in the chemical literature. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

This protocol involves a three-stage synthesis starting from commercially available materials.

Stage 1 & 2: Preparation of the Intermediate

The initial stages of the synthesis involve the preparation of an isatin-based intermediate. Due to the proprietary nature of the initial starting materials in some published procedures, this guide will focus on the final, crucial step of the synthesis. The product from stage 2 is a key intermediate that is converted to the final product.

Stage 3: Synthesis of this compound

-

Reaction Setup: A suspension of the stage 2 product (4.58 g, 25 mmol) is prepared in 125 mL of water in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel is cooled to 0°C in an ice bath.

-

Addition of Reagents: A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in 60 mL of water is added dropwise to the cooled suspension.

-

Reaction: The reaction mixture is stirred at room temperature for 20 hours.

-

Work-up and Isolation: Upon completion of the reaction, the pH of the mixture is carefully adjusted to 3 with formic acid (approximately 11 mL). The rate of addition should be controlled to prevent excessive foaming. The target compound will begin to precipitate. The precipitate is collected by filtration and dried in a desiccator over phosphorus pentoxide.

-

Yield: This procedure typically yields approximately 3.72 g of a white solid product, representing an 86% yield. The melting point of the product is in the range of 198-202°C.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] The fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the final drug molecule.[1]

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.[1] Its structure allows for its incorporation into larger, more complex molecules with therapeutic potential.

Use in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a core structure that can be synthesized from aminobenzoic acid derivatives. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors.

Logical Workflow: From Intermediate to Potential Kinase Inhibitor

The following diagram illustrates the logical workflow from the synthesis of this compound to its potential application as a building block in the synthesis of a complex kinase inhibitor, such as Lifirafenib.

Caption: A logical workflow from the synthesis of the core intermediate to a final drug product.

Biological Activity and Signaling Pathways

It is important to note that this compound is primarily a synthetic intermediate and is not known to have direct biological activity or involvement in cellular signaling pathways itself. Its significance lies in its utility as a scaffold for the construction of molecules that are designed to interact with specific biological targets, such as protein kinases. The properties it imparts to the final molecule, such as improved metabolic stability and binding affinity, are key to the efficacy of the therapeutic agent.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Amino-4,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-Amino-4,6-difluorobenzoic acid (CAS No. 126674-77-9), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring both an amine and a carboxylic acid group along with fluorine substituents, imparts desirable properties for the development of novel bioactive molecules.[1]

| Property | Value |

| CAS Number | 126674-77-9 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |